

2-Methoxy-3-(trifluoromethyl)pyridine CAS number 121643-44-5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Methoxy-3(trifluoromethyl)pyridine

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Technical Guide: 2-Methoxy-3-(trifluoromethyl)pyridine

CAS Number: 121643-44-5

This technical guide provides a comprehensive overview of **2-Methoxy-3- (trifluoromethyl)pyridine**, a fluorinated heterocyclic compound utilized as a key building block in the development of pharmaceuticals and agrochemicals.[1][2][3][4] This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Physicochemical and Spectroscopic Properties

2-Methoxy-3-(trifluoromethyl)pyridine is an organic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and an electron-withdrawing trifluoromethyl group at the 3-position.[1] These functional groups significantly influence its chemical properties, imparting polarity and enhancing its reactivity.[1] It is typically a colorless to pale yellow liquid under standard conditions.[1][5]

Table 1: Physicochemical Properties



Property	Value	Source
Molecular Formula	C7H6F3NO	[6][7][8]
Molecular Weight	177.12 g/mol	[6][7][9][10]
Appearance	Colorless to Almost Colorless Clear Liquid	[1][5]
Density	1.297 g/mL at 25 °C	[6][9]
Boiling Point	43 °C at 15 torr	[6]
Refractive Index	n20/D 1.441	[9]
Flash Point	47 °C (116.6 °F) - closed cup	[9]

Table 2: Spectroscopic and Identification Data

Identifier	Value	Source
CAS Number	121643-44-5	[7][8]
MDL Number	MFCD00153202	[9]
InChI	1S/C7H6F3NO/c1-12-6- 5(7(8,9)10)3-2-4-11-6/h2- 4H,1H3	[6][9]
InChI Key	SSAZZVQVJJXPMB- UHFFFAOYSA-N	[6][9]
SMILES	COc1ncccc1C(F)(F)F	[9][10]
Spectroscopic Data	NMR, HPLC, LC-MS, and UPLC data are available from various commercial suppliers.	[11][12]

Synthesis and Experimental Protocols

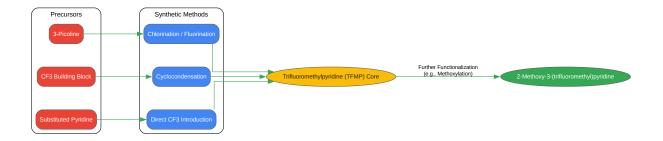
The synthesis of trifluoromethylpyridines (TFMPs), including **2-Methoxy-3- (trifluoromethyl)pyridine**, generally follows established strategies for introducing



trifluoromethyl groups into heterocyclic systems. While a specific, detailed protocol for this exact compound is not publicly available, the primary methods are well-documented.[2]

General Synthetic Strategies:

- Chlorine/Fluorine Exchange: This is a common industrial method that starts with a
 trichloromethylpyridine derivative. The trichloromethyl group is converted to a trifluoromethyl
 group via a halogen exchange reaction, typically using hydrogen fluoride (HF) or other
 fluorinating agents.[2][13]
- Cyclocondensation Reactions: This approach involves constructing the pyridine ring from smaller, acyclic building blocks that already contain the trifluoromethyl group.[2][3] This method allows for precise placement of the substituents on the pyridine core.
- Direct Trifluoromethylation: This involves the direct introduction of a -CF₃ group onto a preformed pyridine ring using a trifluoromethyl active species, such as trifluoromethyl copper.
 This is often used for substitutions with bromo- and iodopyridines.[2]



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General synthetic pathways to trifluoromethylpyridines.



Example Experimental Protocol: Iodination (Downstream Reaction)

The following protocol describes a reaction using **2-Methoxy-3-(trifluoromethyl)pyridine** as a starting material to produce 4-iodo-**2-methoxy-3-(trifluoromethyl)pyridine**, illustrating its utility and reactivity.[11]

- Step 1: Prepare a solution of diisopropylamine (6.77 mmol) in tetrahydrofuran (THF, 20 mL) and cool to -78 °C.
- Step 2: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.77 mmol) dropwise to the solution and stir for 5 minutes at -78 °C to form lithium diisopropylamide (LDA).
- Step 3: Add a solution of **2-Methoxy-3-(trifluoromethyl)pyridine** to the reaction mixture.
- Step 4: After an appropriate time, quench the reaction with a source of iodine to yield the iodinated product.

Note: This is a representative protocol for a reaction involving the title compound and is not a synthesis of the compound itself.

Applications in Research and Drug Development

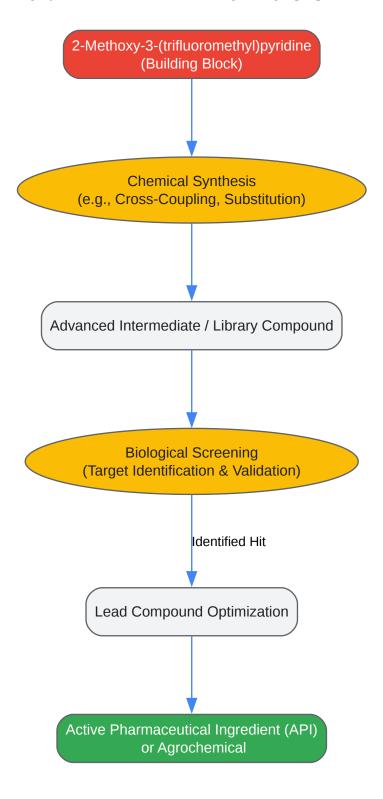
2-Methoxy-3-(trifluoromethyl)pyridine is primarily categorized as a "useful research chemical" and a versatile building block for synthesizing more complex molecules.[4][6] Its value stems from the unique properties conferred by the trifluoromethyl (-CF₃) group.

Key Roles:

- Pharmaceutical Intermediate: The trifluoromethylpyridine (TFMP) moiety is a key structural motif in numerous active pharmaceutical ingredients.[2] The -CF₃ group can enhance a drug candidate's metabolic stability, binding affinity, lipophilicity, and cell permeability.[14][15][16] Fluorinated pyridine derivatives have been investigated as components of transient receptor potential vanilloid 1 (TRPV1) antagonists.[14]
- Agrochemical Synthesis: TFMP derivatives are crucial in the agrochemical industry for creating potent herbicides and fungicides.[2][3] The unique electronic properties of the trifluoromethyl group contribute to the biological activity of these compounds.[1]



 Medicinal Chemistry: The pyridine ring provides a nitrogen atom capable of hydrogen bonding, while the -CF₃ group can occupy hydrophobic binding pockets in receptor proteins, making this scaffold highly valuable for rational drug design.[14]



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Workflow for utilizing the compound in discovery.

Biological Activity and Signaling Pathways

While specific biological data or direct interactions with signaling pathways for **2-Methoxy-3- (trifluoromethyl)pyridine** are not extensively documented in the available literature, its structural class is of significant interest. The broader family of fluorinated pyridine derivatives is known to be biologically active.[2][14]

The incorporation of this moiety into larger molecules is a deliberate strategy to modulate biological activity. For instance, related compounds have been designed as TRPV1 antagonists, suggesting a role in neuronal signaling pathways.[14] The trifluoromethyl group is known to increase metabolic stability, which can prolong the half-life and efficacy of drug candidates containing this motif.[14] However, it is important to note that the biological effects are typically associated with the final, more complex molecule rather than the intermediate building block itself.

Safety and Handling

2-Methoxy-3-(trifluoromethyl)pyridine is a flammable liquid and vapor that requires careful handling in a laboratory setting.[5][9]

Table 3: Safety and Hazard Information



Hazard Type	Classification and Precautionary Statements	Source
Physical Hazard	Flammable liquid and vapor (H226). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.	[5][9]
Health Hazards	Acute Toxicity, Oral (Category 2, H300: Fatal if swallowed). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).	[5][9]
Personal Protective Equipment (PPE)	Wear protective gloves, eye protection (eyeshields, faceshield), and a suitable respirator (type ABEK EN14387 filter recommended).	[9]
Handling	Avoid breathing dust/fume/gas/mist/vapors/spr ay (P261). Wash skin thoroughly after handling (P264). If swallowed, immediately call a POISON CENTER or doctor (P301 + P310). If in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).	[9]
Storage Class	Flammable Liquids (Storage Class 3).	[9]



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- To cite this document: BenchChem. [2-Methoxy-3-(trifluoromethyl)pyridine CAS number 121643-44-5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055313#2-methoxy-3-trifluoromethyl-pyridine-cas-number-121643-44-5]

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